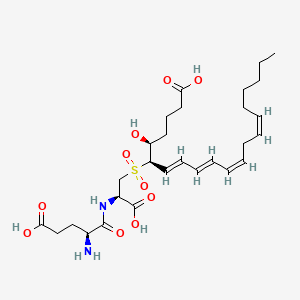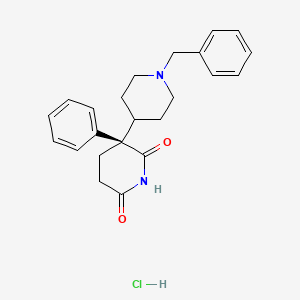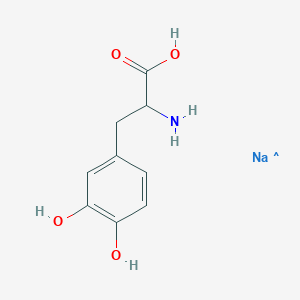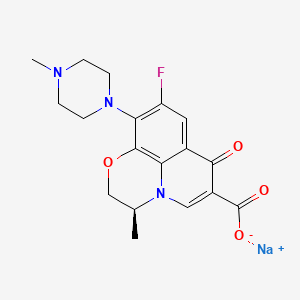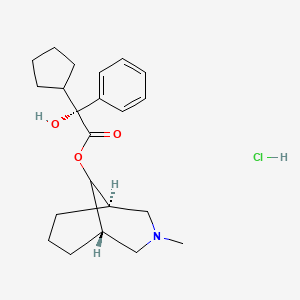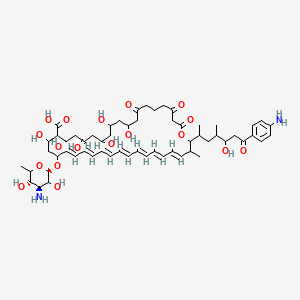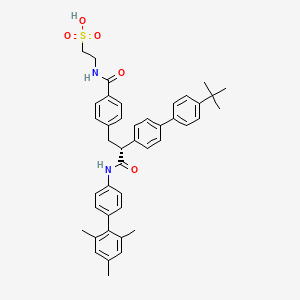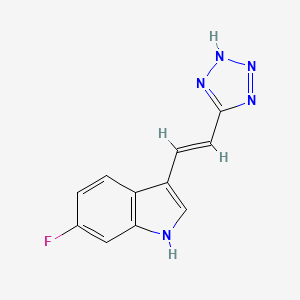
(E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole
Overview
Description
LM10 is a selective inhibitor of tryptophan 2,3-dioxygenase, an enzyme involved in the kynurenine pathway that degrades tryptophan. This compound has shown potential in cancer research due to its ability to inhibit the growth of tumors expressing tryptophan 2,3-dioxygenase .
Scientific Research Applications
LM10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the kynurenine pathway and its role in various biochemical processes.
Biology: Investigates the role of tryptophan 2,3-dioxygenase in cellular metabolism and immune response.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting tumor growth.
Industry: Potential use in the development of new drugs targeting tryptophan 2,3-dioxygenase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LM10 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Formation of the core structure: This step typically involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance the compound’s activity and selectivity.
Industrial Production Methods
Industrial production of LM10 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include:
Optimization of reaction conditions: Temperature, pressure, and solvent selection to maximize yield.
Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
LM10 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of specific functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
LM10 exerts its effects by selectively inhibiting tryptophan 2,3-dioxygenase. This inhibition prevents the degradation of tryptophan along the kynurenine pathway, leading to reduced tumor growth in cancer models. The molecular targets and pathways involved include:
Tryptophan 2,3-dioxygenase: The primary target of LM10.
Kynurenine pathway: A metabolic pathway involved in the degradation of tryptophan.
Comparison with Similar Compounds
Similar Compounds
Indoleamine 2,3-dioxygenase inhibitors: Compounds that inhibit a related enzyme involved in tryptophan metabolism.
Monoamine oxidase inhibitors: Compounds that inhibit enzymes involved in the degradation of monoamines.
Uniqueness of LM10
LM10 is unique due to its high selectivity for tryptophan 2,3-dioxygenase over other enzymes such as indoleamine 2,3-dioxygenase and monoamine oxidase. This selectivity makes it a valuable tool for studying the specific role of tryptophan 2,3-dioxygenase in various biological processes and its potential therapeutic applications in cancer treatment .
properties
IUPAC Name |
6-fluoro-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5/c12-8-2-3-9-7(6-13-10(9)5-8)1-4-11-14-16-17-15-11/h1-6,13H,(H,14,15,16,17)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBSZVDIUIRSDG-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=CC3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2/C=C/C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



